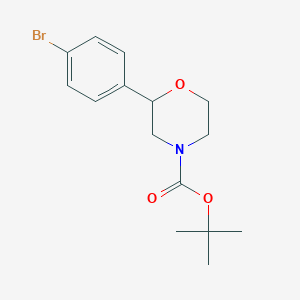

Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate

Description

Historical Development and Discovery Context

This compound was first documented in PubChem on August 19, 2012, with subsequent modifications reflecting ongoing research interest. Its synthesis aligns with broader efforts to functionalize morpholine scaffolds, which gained momentum in the early 2000s as medicinal chemists sought to improve drug-like properties such as solubility and metabolic stability. The compound’s structure combines a morpholine ring—a six-membered heterocycle with oxygen and nitrogen atoms—with a brominated aryl group and a bulky tert-butyl ester. This design leverages the morpholine’s ability to enhance pharmacokinetics while the bromophenyl moiety introduces potential for cross-coupling reactions, a feature critical in targeted drug synthesis.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₃ | |

| Molecular Weight | 342.23 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br | |

| InChIKey | UUIDDBRUOCXTAO-UHFFFAOYSA-N |

Significance in Medicinal Chemistry Research

The morpholine ring is a privileged structure in drug design due to its balanced hydrophilicity, conformational flexibility, and capacity for hydrogen bonding. In this compound, the bromine atom at the para position of the phenyl group enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions to generate biaryl structures—a common motif in kinase inhibitors and antimicrobial agents. Meanwhile, the tert-butyl ester serves as a protective group, improving stability during synthetic workflows.

Recent studies highlight its role as an intermediate in constructing quinoline-based therapeutics. For example, analogous morpholine-carboxylate derivatives have been used to synthesize 2-arylquinoline-4-carboxylic acids, which exhibit antitumor and antimalarial activities. The compound’s modular design allows rapid diversification, making it a valuable scaffold in high-throughput screening campaigns.

Position in the Landscape of Morpholine-Containing Compounds

Morpholine derivatives occupy a prominent niche in medicinal chemistry, with applications spanning antiviral, anticancer, and central nervous system therapies. This compound distinguishes itself through its dual functionality:

- Electrophilic Reactivity : The bromophenyl group facilitates palladium-catalyzed couplings, enabling access to complex architectures.

- Steric Effects : The tert-butyl ester imposes steric hindrance, potentially modulating target binding specificity.

Compared to simpler morpholine analogs, this compound’s bromine atom enhances its utility in structure-activity relationship (SAR) studies. For instance, replacing bromine with other halogens or functional groups could fine-tune electronic properties and binding affinities.

Properties

IUPAC Name |

tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIDDBRUOCXTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131220-82-0 | |

| Record name | tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction proceeds as follows:

- Dissolve 4-bromophenylmorpholine in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), base (sodium hydride), solvent (dimethylformamide), temperature (room temperature to reflux).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (0-25°C).

Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

Major Products Formed

Substitution: Various substituted phenylmorpholine derivatives.

Oxidation: N-oxides of the morpholine ring.

Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. The compound has also been investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored as a potential drug candidate for various therapeutic applications. Furthermore, it is utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-bromophenylmorpholine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.

Reaction Conditions

- Dissolve 4-bromophenylmorpholine in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography to obtain this compound in high yield and purity.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

- Oxidation Reactions: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is explored as a potential drug candidate for various therapeutic applications.

- Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may play a role in binding to target proteins, while the morpholine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (CAS: N/A)

- Molecular Formula: C₁₆H₂₂BrNO₆S.

- Key Differences : Contains a sulfonyloxy-methyl group linked to the 4-bromophenyl moiety. The sulfonyl group increases electrophilicity, making it reactive in nucleophilic substitutions.

- Applications : Used in multi-step syntheses, such as the preparation of RAS inhibitors (e.g., Elironrasib) .

- Reactivity : The sulfonate ester acts as a leaving group, enabling further functionalization (e.g., iodide substitution via SN2 reactions) .

tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate (CID: 57850090)

- Molecular Formula: C₁₁H₂₀BrNO₃.

- Key Differences : Features a bromine atom on an ethyl chain (2-bromoethyl) instead of an aromatic ring.

- Reactivity : Aliphatic bromine is more reactive in alkylation or elimination reactions compared to aromatic bromine .

- Applications: Potential intermediate in the synthesis of aliphatic amines or heterocycles .

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 136992-21-7)

- Molecular Formula: C₁₁H₂₁NO₄.

- Key Differences : Substituted with a hydroxyethyl group, enhancing hydrophilicity.

- Applications : Suitable for prodrug designs or as a polar building block in drug discovery .

- Stability : The hydroxyl group may require protection during synthetic steps to prevent unwanted side reactions .

Functional Group Modifications

tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate (CID: 71113885)

- Molecular Formula : C₁₁H₂₂N₂O₃.

- Key Differences : Contains a primary amine on the ethyl side chain.

- Reactivity : The amine group enables conjugation reactions (e.g., amide bond formation) or salt formation .

- Applications : Useful in peptide mimetics or as a ligand in metal-catalyzed reactions .

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS: 766539-39-3)

- Molecular Formula: C₁₂H₂₁NO₅.

- Key Differences : Features a methoxy-oxoethyl group, introducing an ester moiety.

- Reactivity : The ester can undergo hydrolysis to yield carboxylic acids or react with nucleophiles .

- Applications: Intermediate in the synthesis of β-amino acids or functionalized morpholines .

Structural Complexity and Steric Effects

tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 112741-49-8)

- Molecular Formula: C₂₁H₂₃NO₄.

- Key Differences : Contains a ketone (6-oxo) and two phenyl groups, increasing steric bulk and electronic complexity.

- Applications : Used in asymmetric catalysis or as a chiral auxiliary in enantioselective syntheses .

- Reactivity : The ketone enables reductions or Grignard additions, while the phenyl groups influence stereochemical outcomes .

Biological Activity

Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a morpholine ring, and a 4-bromophenyl moiety. Its molecular formula is . The presence of the bromine atom enhances its binding affinity to various biological targets, which is crucial for its biological activity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections .

- Anticancer Potential : There is growing interest in the anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cell lines, with studies showing an IC50 value indicating moderate potency against various types of cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine substituent on the phenyl ring is believed to facilitate binding to target proteins or enzymes, modulating their activity. The morpholine ring contributes to the compound's stability and bioavailability, enhancing its therapeutic potential .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various morpholine derivatives, including this compound. Results showed that this compound had a notable zone of inhibition against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit cell proliferation in human cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways, indicating its potential as an anticancer drug candidate .

- Combinatorial Studies : Research involving combinatorial approaches has shown that when used in conjunction with other chemotherapeutic agents, the efficacy of this compound is enhanced, leading to increased apoptosis rates in resistant cancer cell lines .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the morpholine ring via cyclization of amino alcohols or through nucleophilic substitution reactions.

- Step 2 : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling (using Pd catalysts) or direct electrophilic aromatic substitution.

- Step 3 : Protection of the morpholine nitrogen with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

- Key Reference : Similar derivatives (e.g., tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate) have been synthesized using palladium-catalyzed cross-coupling strategies .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substituent positions and Boc-group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-III for graphical representation .

- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.

- Storage : Store at room temperature in a desiccator, away from strong acids/bases or oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the introduction of the 4-bromophenyl group?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh) or XPhos Pd G3 for selective cross-coupling, minimizing homocoupling byproducts.

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and selectivity.

- Protection-Deprotection : Temporarily protect reactive sites (e.g., morpholine nitrogen) to prevent undesired substitutions .

Q. How can computational methods predict the compound’s reactivity in catalytic processes?

- Methodological Answer :

- DFT Calculations : Model transition states for cross-coupling reactions to identify steric/electronic barriers.

- Molecular Docking : Study interactions with catalytic sites (e.g., Pd centers) using crystallographic data from SHELX-refined structures .

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to optimize reaction yields.

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during morpholine ring formation.

- Reference : Chiral tert-butyl morpholine carboxylates (e.g., (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate) have been resolved via diastereomeric salt formation .

Q. How does the bromophenyl substituent influence the compound’s electronic properties in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The bromine atom activates the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.

- Steric Considerations : The 4-bromo substituent’s para position minimizes steric hindrance, favoring coupling reactions.

- Case Study : Derivatives like tert-butyl 3-(2-bromopyridin-4-yl)morpholine-4-carboxylate exhibit enhanced reactivity in Suzuki-Miyaura couplings due to optimal halogen positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.